

A Technical Guide to the Spectroscopic Properties of Azo Fuchsine (Acid Violet 14)

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Compound of Interest

Compound Name: Azo fuchsine

Cat. No.: B1206504

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known spectroscopic properties of **Azo fuchsine**, also identified as Acid Violet 14 and C.I. 17080. Due to the limited availability of specific quantitative data in the public domain, this document synthesizes the existing information and presents a generalized experimental framework for its characterization.

Core Spectroscopic Data

Azo fuchsine is a single azo class dye with the molecular formula $C_{25}H_{21}N_4NaO_7S_2$ and a molecular weight of 576.58 g/mol [1]. It presents as a red-light purple compound[1]. While detailed spectroscopic data across a range of solvents is not readily available, the absorption maximum in an aqueous solution has been reported.

Property	Data	Solvent/Conditions
Common Name	Azo fuchsine, Acid Violet 14	-
C.I. Name	17080	-
Molecular Formula	C ₂₅ H ₂₁ N ₄ NaO ₇ S ₂	-
Molecular Weight	576.58 g/mol	-
Absorption Maximum (λ _{max})	540 nm	Aqueous Solution
Molar Absorptivity (ε)	Data not available	-
Solubility	Soluble in water (red solution), slightly soluble in ethanol and acetone	-
Color in Strong Acid	Dark green light for red, diluted red for blue-ray in concentrated H ₂ SO ₄	-
Color in Strong Base	Light red in 10% NaOH solution	-

Experimental Protocols: Determination of Spectroscopic Properties

The following provides a detailed methodology for the characterization of the spectroscopic properties of **Azo fuchsine**, based on standard practices for azo dyes.

Sample Preparation

- **Stock Solution:** Prepare a stock solution of **Azo fuchsine** of a known concentration (e.g., 1 mg/mL or 1 mM) in a suitable solvent. Given its solubility, deionized water is a primary choice. For studies in other solvents, ethanol or acetone can be used, though solubility is limited[1]. Sonication may be required to aid dissolution.
- **Working Solutions:** Prepare a series of dilutions from the stock solution to be used for absorbance measurements. The concentration range should be chosen to ensure that the

absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

UV-Visible Spectrophotometry

- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is recommended.
- **Wavelength Scan:** To determine the absorption maximum (λ_{max}), scan a solution of **Azo fuchsine** across a wavelength range of at least 300-700 nm. The peak absorbance will identify the λ_{max} . For Basic Violet 14, the reported λ_{max} in water is 540 nm^[2].
- **Absorbance Measurements:** For quantitative analysis, measure the absorbance of the prepared working solutions at the determined λ_{max} .
- **Solvent Effects (Solvatochromism):** To investigate the effect of solvent polarity on the absorption spectrum, prepare solutions of **Azo fuchsine** in a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, acetone, etc.). Record the absorption spectrum in each solvent to observe any shifts in the λ_{max} .

Determination of Molar Absorptivity (ϵ)

- **Beer-Lambert Law Plot:** Using the absorbance measurements from the series of dilutions at the λ_{max} , create a Beer-Lambert Law plot with absorbance on the y-axis and concentration (in mol/L) on the x-axis.
- **Calculation:** The molar absorptivity (ϵ) is determined from the slope of the resulting linear plot, according to the Beer-Lambert Law ($A = \epsilon bc$), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the key spectroscopic properties of **Azo fuchsine**.

Caption: Experimental workflow for determining the absorption maxima and molar absorptivity of **Azo fuchsine**.

Signaling Pathways

Based on available literature, there is no evidence to suggest the involvement of **Azo fuchsine** in specific biological signaling pathways. As a synthetic dye, its primary interactions are with substrates for coloration rather than specific biological receptors or signaling molecules.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Removal of Basic Violet 14 from aqueous solution using sulphuric acid activated materials - PMC [pmc.ncbi.nlm.nih.gov]
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